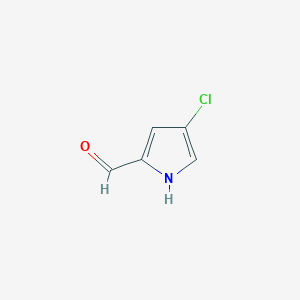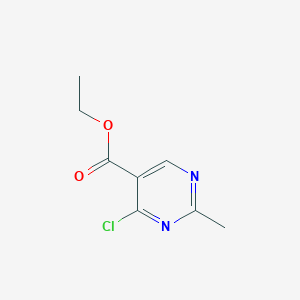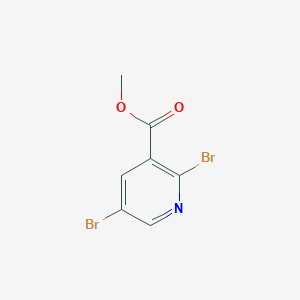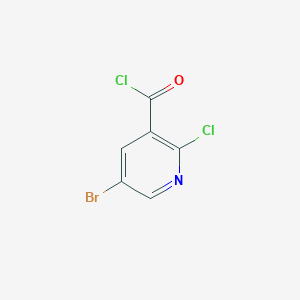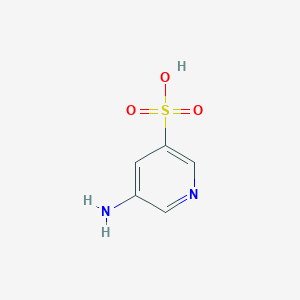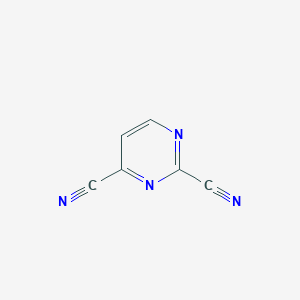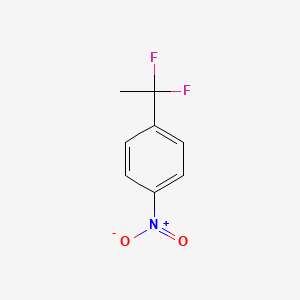
1-(1,1-Difluoroethyl)-4-nitrobenzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-4-nitrobenzene, also known as 1,1-difluoro-4-nitrobenzene, is a synthetic compound with a range of applications in scientific research. It is a colorless, volatile liquid with an aromatic odor. 1,1-difluoro-4-nitrobenzene is used in various laboratory experiments and has been studied for its biochemical and physiological effects. Additionally, the advantages and limitations of using 1,1-difluoro-4-nitrobenzene in laboratory experiments will be discussed, as well as potential future directions.
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 1,1-Difluoroethylated aromatics, which can be derived from compounds like 1-(1,1-Difluoroethyl)-4-nitrobenzene, are of great importance in medicinal chemistry and related fields . They mimic the steric and electronic features of a methoxy group, making them significant for drug design .
- Methods of Application : The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, has been accomplished through a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids .
- Results or Outcomes : The introduction of fluorine atoms into organic molecules often results in dramatic changes in physical, chemical, and biological properties . For instance, a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor shows remarkable potency due to the replacement of a methoxy group by a difluoroethyl group .
Application in Polymer Chemistry
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 1,1-Difluoroethylene, also known as vinylidene fluoride, is a hydrofluoroolefin . This flammable gas is a polyfluorinated version of ethene . It is primarily used in the production of fluoropolymers such as polyvinylidene fluoride and FKM .
- Methods of Application : 1,1-Difluoroethylene can be prepared by elimination reaction from a 1,1,1-trihaloethane compound, for example, loss of hydrogen chloride from 1-chloro-1,1-difluoroethane, or loss of hydrogen fluoride from 1,1,1-trifluoroethane .
- Results or Outcomes : Global production of 1,1-Difluoroethylene in 1999 was approximately 33,000 metric tons . It is a significant component in the production of certain types of fluoropolymers, which have a wide range of applications in various industries .
Application in Industrial Chemistry
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, is used for vinylidene fluoride (VDF) . It is viewed as an ideal source to prepare difluoroethylated derivatives .
- Methods of Application : The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings could be through transition-metal-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl .
- Results or Outcomes : The synthesis of such compounds are generally accomplished by two strategies . One is the transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety . The other is the direct introduction of a CF2CH3 moiety onto aromatic rings .
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBDVVJLJWNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476963 | |
| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-nitrobenzene | |
CAS RN |
32471-55-9 | |
| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
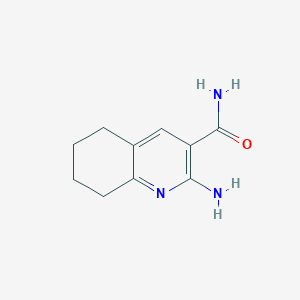
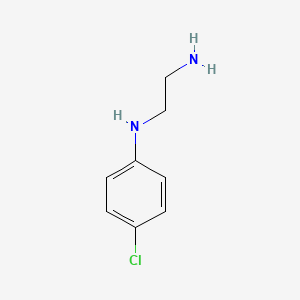
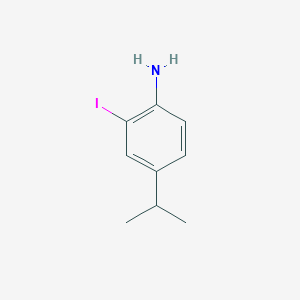
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
